4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to, and its role or function if it is known.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield and purity of the final product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This could include information about the arrangement of atoms in the molecule, the types of bonds between the atoms, and the overall shape of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions of temperature and pressure.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents. It could also include measurements of its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and reactivity hazards. It could also include information about safe handling procedures, personal protective equipment to be used when handling the compound, and procedures for dealing with spills or exposures.
Future Directions
This could include suggestions for further research that could be done with the compound. This could involve new reactions to try, new applications to explore, or new techniques to use in studying the compound.
I hope this general outline is helpful. For a more specific analysis, you may need to consult a specialist in the field or conduct a detailed literature search. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following all safety protocols.
properties
IUPAC Name |
4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYFNICRHUUGD-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NSN=C2OC[C@H]3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464435 | |
Record name | AG-G-94598 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine | |
CAS RN |
741719-53-9 | |
Record name | AG-G-94598 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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